1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one
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Overview
Description
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one is a chemical compound with a complex structure that includes multiple methyl and phenyl groups attached to a fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one typically involves the condensation of fluorenone with methyl-substituted benzene derivatives under acidic or basic conditions. One common method includes the use of bifunctional ionic liquids as catalysts, which can achieve nearly 100% conversion with high selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the fluorenone core to a fluorenol derivative.
Substitution: This reaction can replace one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may yield fluorenol derivatives.
Scientific Research Applications
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-diMethylphenyl)ethane: A structurally related compound with similar methyl and phenyl groups.
9,9-bis(4-hydroxyphenyl)fluorene: Another fluorenone derivative with different functional groups.
Uniqueness
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
76331-45-8 |
---|---|
Molecular Formula |
C29H24O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one |
InChI |
InChI=1S/C29H24O/c1-17-9-13-21(14-10-17)25-19(3)27-23-7-5-6-8-24(23)29(30)28(27)20(4)26(25)22-15-11-18(2)12-16-22/h5-16H,1-4H3 |
InChI Key |
RHSVFXLVLVXBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(C(=C2C4=CC=C(C=C4)C)C)C(=O)C5=CC=CC=C53)C |
Origin of Product |
United States |
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